

6-Chloro-2-methylpyrimidine-4,5-diamine CAS number and physical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Chloro-2-methylpyrimidine-4,5-diamine

Cat. No.: B033230

[Get Quote](#)

A Technical Guide to 6-Chloro-2-methylpyrimidine-4,5-diamine

CAS Number: 933-80-2

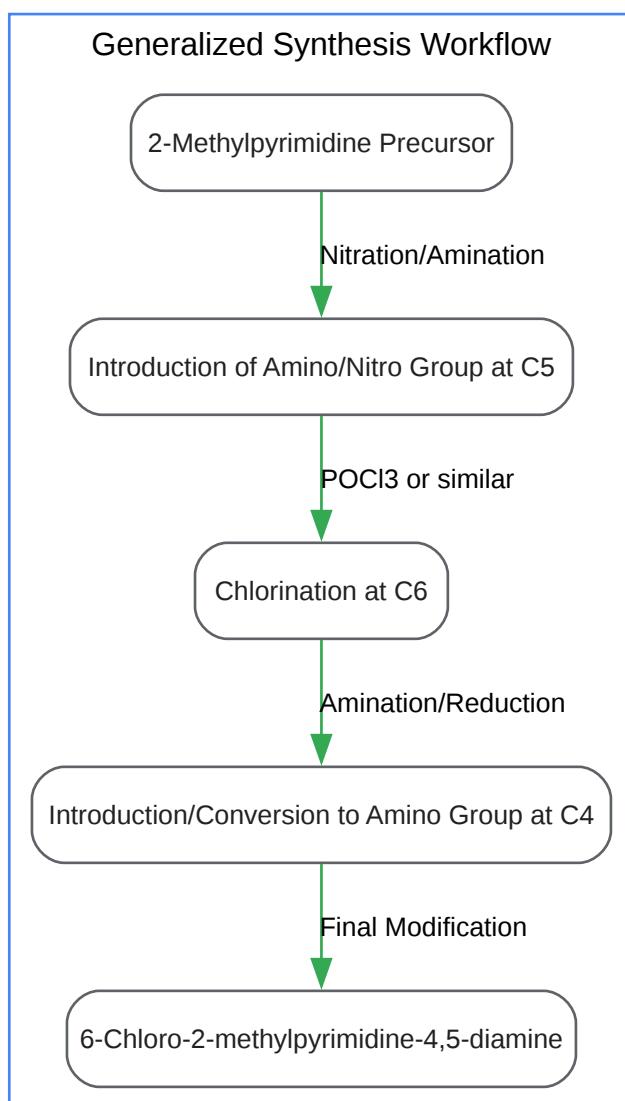
This technical guide provides an in-depth overview of **6-Chloro-2-methylpyrimidine-4,5-diamine**, a key intermediate in the synthesis of various compounds, particularly in the field of drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Core Physical and Chemical Properties

The physical and chemical properties of **6-Chloro-2-methylpyrimidine-4,5-diamine** are crucial for its handling, storage, and application in synthetic chemistry. Below is a summary of its key properties.

Property	Value	Source
CAS Number	933-80-2	[Generic CAS number databases]
Molecular Formula	C ₅ H ₇ CIN ₄	[Generic CAS number databases]
Molecular Weight	158.59 g/mol	[Generic CAS number databases]
Melting Point	239-243 °C	N/A
Boiling Point	314.3 ± 37.0 °C at 760 mmHg	N/A
Appearance	White to off-white crystalline powder	N/A
Solubility	Information not available	N/A

Synthesis and Experimental Protocols


6-Chloro-2-methylpyrimidine-4,5-diamine is a valuable intermediate, notably in the synthesis of selective inhibitors of Class I Phosphatidylinositol 3-Kinases.^[1] While specific, detailed experimental protocols for its synthesis are not readily available in the public domain, a plausible synthetic route can be inferred from standard pyrimidine chemistry. A general approach often involves the construction of the pyrimidine ring followed by functional group interconversions.

A representative synthesis could involve the following key transformations:

- Ring Formation: Condensation of a suitable three-carbon precursor with acetamidine to form the 2-methylpyrimidine core.
- Nitration: Introduction of a nitro group at the 5-position, which can subsequently be reduced to an amino group.
- Chlorination: Introduction of a chlorine atom at the 6-position, typically using a chlorinating agent like phosphorus oxychloride.

- Amination/Reduction: Formation of the diamine functionality.

The following diagram illustrates a generalized workflow for the synthesis of a substituted diaminopyrimidine, which represents a logical pathway to obtain **6-Chloro-2-methylpyrimidine-4,5-diamine**.

[Click to download full resolution via product page](#)

A generalized synthetic workflow for **6-Chloro-2-methylpyrimidine-4,5-diamine**.

Applications in Drug Discovery

The primary documented application of **6-Chloro-2-methylpyrimidine-4,5-diamine** is as a crucial building block in the synthesis of targeted therapeutics. Its role as an intermediate in the creation of selective inhibitors for Class I Phosphatidylinositol 3-Kinases (PI3Ks) highlights its importance in cancer research and the development of novel anti-neoplastic agents.^[1] The pyrimidine scaffold is a common feature in many biologically active molecules, and this particular diamine offers multiple reactive sites for further chemical modification and the construction of more complex drug candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4,5-Pyrimidinediamine, 6-chloro-2-methyl- CAS#: 933-80-2 [amp.chemicalbook.com]
- To cite this document: BenchChem. [6-Chloro-2-methylpyrimidine-4,5-diamine CAS number and physical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b033230#6-chloro-2-methylpyrimidine-4-5-diamine-cas-number-and-physical-properties\]](https://www.benchchem.com/product/b033230#6-chloro-2-methylpyrimidine-4-5-diamine-cas-number-and-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com